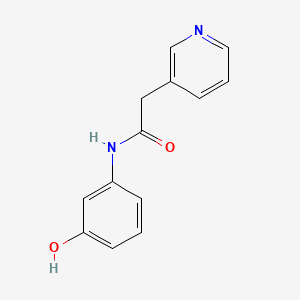

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-5-1-4-11(8-12)15-13(17)7-10-3-2-6-14-9-10/h1-6,8-9,16H,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURGBBUYUVARRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and 3-aminopyridine.

Formation of Schiff Base: The 3-hydroxybenzaldehyde reacts with 3-aminopyridine to form a Schiff base under acidic conditions.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 3-hydroxyphenyl group directs electrophilic substitution due to the electron-donating hydroxyl (-OH) group, which activates the aromatic ring at ortho and para positions.

Mechanistic Insights :

-

AlCl₃ facilitates bromide ion generation, enhancing electrophilic attack on the activated aromatic ring .

-

Steric hindrance from the pyridine ring may favor para-substitution over ortho .

Hydrolysis and Condensation Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, while the hydroxyl group participates in condensation.

Key Observations :

-

Enzymatic hydrolysis via glycine N-acyltransferase is plausible but requires validation .

-

Condensation with aldehydes leverages the nucleophilic -NH group of the acetamide .

O-Methylation and Ether Formation

The phenolic -OH group is susceptible to alkylation or acylation.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | N-(3-methoxyphenyl)-2-(pyridin-3-yl)acetamide | |

| Acetylation | Ac₂O, pyridine | O-acetylated derivative |

Industrial Relevance :

Reduction and Oxidation Processes

The acetamide’s carbonyl and aromatic systems are redox-active.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, Δ | N-(3-hydroxyphenyl)-2-(pyridin-3-yl)ethylamine | |

| Oxidation of -OH | KMnO₄, H⁺ | Quinone derivatives |

Challenges :

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural differentiators include the 3-hydroxyphenyl group and the pyridin-3-yl moiety. Below is a comparative analysis with analogs:

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-hydroxyphenyl group in the target compound donates electrons via its -OH group, enhancing polarity and hydrogen-bonding capacity. In contrast, UH7 (3-chlorophenyl) has an electron-withdrawing Cl substituent, likely improving metabolic stability but reducing solubility .

- Heterocyclic Additions: Compounds like the thiadiazole () and benzimidazole () derivatives introduce rigid, planar structures that may enhance DNA intercalation or enzyme inhibition.

- Thioether vs. Amide Linkages : The benzimidazole-thioether in may confer redox activity or metal-binding properties, unlike the standard amide bond in the target compound.

Key Observations :

- Protease Inhibition : Pyridine-containing acetamides like 5RGZ and UH7 bind to SARS-CoV-2 protease via interactions with HIS163 and ASN142 . The target compound’s 3-hydroxyphenyl group could similarly engage in hydrogen bonding but may require structural optimization for competitive affinity.

- Anticancer Activity: Thiadiazole and thiazolidinone derivatives () show enhanced cytotoxicity, possibly due to their ability to disrupt DNA synthesis or induce apoptosis.

Physicochemical and Pharmacokinetic Properties

- Solubility : The 3-hydroxyphenyl group improves aqueous solubility compared to chloro or methoxy substituents (e.g., UH7 ), which are more lipophilic.

- Metabolic Stability : Electron-withdrawing groups (Cl in UH7) may slow oxidative metabolism, whereas the -OH group in the target compound could lead to faster glucuronidation or sulfation.

Biological Activity

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group on the phenyl ring and a pyridine moiety, which contribute to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Key Structural Features

- Hydroxy Group: Facilitates hydrogen bonding with target proteins.

- Pyridine Ring: Engages in π-π stacking interactions, enhancing binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridine ring can stabilize the binding through π-π interactions. These interactions may lead to modulation of enzyme activity or inhibition of protein-ligand interactions, which are critical in various biological processes .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various strains indicate potent effects:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 5.64 - 77.38 |

These results suggest that this compound could be a candidate for developing new antibacterial therapies .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A study evaluating related pyridine derivatives indicated moderate inhibitory activities against HIV-1 with EC50 values ranging from 8.18 μM to 41.52 μM . This suggests that similar compounds may also exhibit antiviral effects, warranting further investigation into their mechanisms and efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure can significantly affect the biological activity of this compound. For instance:

- Positioning of Hydroxy Group: Variations in the position of the hydroxy group on the phenyl ring can enhance or diminish antimicrobial effectiveness.

- Pyridine Substituents: Different substituents on the pyridine ring alter binding interactions and stability, influencing overall activity.

Case Studies

- Antibacterial Efficacy Study : A comprehensive evaluation demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against a panel of pathogens, suggesting that minor structural changes could lead to significant enhancements in potency .

- Antiviral Screening : In a series of antiviral assays, compounds structurally similar to this compound were tested against HIV strains, revealing promising inhibitory profiles that underscore the need for further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.